tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate
Overview
Description
Tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate, also known as TBOC, is a chemical compound used in scientific research. It is a versatile building block in organic synthesis that has gained attention due to its unique properties. TBOC has been used in various scientific studies, including drug discovery, chemical biology, and material science.
Mechanism of Action
The mechanism of action of tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate is not fully understood, but it is believed to interact with proteins and enzymes in the body. tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and matrix metalloproteinases. It has also been shown to interact with proteins involved in signal transduction pathways, such as protein kinase C and phosphatidylinositol 3-kinase.
Biochemical and Physiological Effects:
tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in tissue remodeling and repair. This inhibition can lead to a decrease in tissue damage and inflammation. In vivo studies have shown that tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate can improve cognitive function and reduce tissue damage in animal models of Alzheimer's disease and stroke.
Advantages and Limitations for Lab Experiments
Tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate has several advantages for lab experiments. It is a versatile building block in organic synthesis that can be used to synthesize a variety of compounds. It is also relatively easy to synthesize on a large scale. However, tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate has some limitations. It can be difficult to purify due to its high polarity, and it can be unstable in certain conditions, such as in the presence of acid or base.
Future Directions
There are several future directions for the use of tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate in scientific research. One direction is the synthesis of new compounds with potential therapeutic properties. tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate can be used as a building block to synthesize compounds that target specific enzymes or proteins involved in disease pathways. Another direction is the development of new materials using tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate as a precursor. tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate can be used to synthesize functional materials, such as polymers and nanoparticles, with potential applications in drug delivery and tissue engineering. Finally, more research is needed to fully understand the mechanism of action of tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate and its potential therapeutic applications.
Scientific Research Applications
Tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate has been used in various scientific studies, including drug discovery, chemical biology, and material science. In drug discovery, tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate has been used as a building block for the synthesis of new compounds with potential therapeutic properties. In chemical biology, tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate has been used as a tool to study protein-ligand interactions and enzyme activity. In material science, tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate has been used as a precursor for the synthesis of functional materials, such as polymers and nanoparticles.
properties
IUPAC Name |
tert-butyl 5-formyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h8-11H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUYRDUQIWSCOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.